4',5'-DINITROFLUORESCEIN

Description

The exact mass of the compound 3',6'-Dihydroxy-4',5'-dinitrospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4',5'-DINITROFLUORESCEIN suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4',5'-DINITROFLUORESCEIN including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

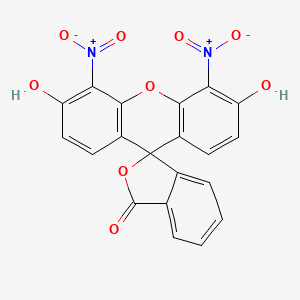

3',6'-dihydroxy-4',5'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10N2O9/c23-13-7-5-11-17(15(13)21(26)27)30-18-12(6-8-14(24)16(18)22(28)29)20(11)10-4-2-1-3-9(10)19(25)31-20/h1-8,23-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCIBGACBRAXBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)[N+](=O)[O-])OC5=C3C=CC(=C5[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179288 |

Source

|

| Record name | CI 45396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24545-86-6 |

Source

|

| Record name | 3′,6′-Dihydroxy-4′,5′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24545-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 45396 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024545866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI 45396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-4',5'-dinitrospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',5'-DINITROFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43N83DU7RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4',5'-Dinitrofluorescein (DNF): Structure, Properties, and Applications

The following technical guide details the chemical structure, photophysical properties, synthesis, and applications of 4',5'-Dinitrofluorescein (DNF) .

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Assay Developers

Executive Summary

4',5'-Dinitrofluorescein (often abbreviated as DNF or DNFL) is a xanthene-based dye derivative primarily utilized as a non-fluorescent quencher in biochemical assays. While its nomenclature often causes confusion—commercial catalogs frequently refer to it as 4',5'-substituted (implying the phthalic ring), structural evidence places the nitro groups at the 4 and 5 positions of the xanthene ring .

Unlike its parent compound fluorescein, DNF exhibits a near-zero fluorescence quantum yield (

Chemical Identity & Structural Analysis[1]

Nomenclature and Isomerism

The naming of this compound requires precise distinction between the xanthene and phthalic numbering systems.

-

Common/Commercial Name: 4',5'-Dinitrofluorescein[1][2][3][4][5]

-

Systematic Name (IUPAC): 2-(6-hydroxy-4,5-dinitro-3-oxo-3H-xanthen-9-yl)benzoic acid

-

CAS Number: 24545-86-6

-

Structural Reality: The nitro groups are located on the xanthene moiety at positions 4 and 5 (adjacent to the phenolic oxygen and the bridgehead carbon). This substitution pattern is critical for its quenching properties.

Molecular Structure Diagram

The following diagram illustrates the connectivity and the specific location of the nitro groups on the xanthene core.

Caption: Structural derivation of 4,5-Dinitrofluorescein showing the site-specific nitration on the xanthene core.

Photophysical Properties

The introduction of nitro groups drastically alters the electronic landscape of the fluorescein scaffold.

Spectral Characteristics

| Property | Value | Notes |

| Absorbance Max ( | 434 nm (Neutral)519 nm (Dianion) | Bathochromic shift compared to fluorescein (490 nm) in basic media. |

| Extinction Coefficient ( | ~23,000 M⁻¹cm⁻¹ (Neutral)~34,000 M⁻¹cm⁻¹ (Dianion) | Lower than fluorescein (~76,000 M⁻¹cm⁻¹), indicating reduced oscillator strength. |

| Fluorescence Quantum Yield ( | < 0.003 (0.3%) | Effectively non-fluorescent. Acts as a dark quencher. |

| pKa Values | pKa₁ ≈ 2.6 (Phenolic -OH)pKa₂ ≈ 5.0 (Carboxyl) | Significantly more acidic than fluorescein (pKa ~6.4) due to electron-withdrawing -NO₂ groups. |

| Appearance | Yellow-Orange Powder | Forms yellow solutions in organic solvents; orange/red in alkaline water. |

Quenching Mechanism

DNF functions primarily through Förster Resonance Energy Transfer (FRET) and static quenching .

-

Spectral Overlap: The absorption spectrum of DNF (broad band ~400–550 nm) overlaps perfectly with the emission spectrum of Fluorescein (emission max ~520 nm).

-

Energy Transfer: When DNF is in close proximity (10–100 Å) to a fluorophore, the excited state energy of the donor is non-radiatively transferred to DNF.

-

Dissipation: DNF dissipates the energy as heat (vibrational relaxation) rather than photons, effectively silencing the donor.

Synthesis and Purification Protocol

Objective: Synthesis of 4,5-dinitrofluorescein via controlled nitration of fluorescein.

Reagents and Equipment

-

Precursor: Fluorescein (free acid).

-

Solvent: Glacial Acetic Acid.

-

Reagent: Concentrated Nitric Acid (70%).

-

Equipment: Round-bottom flask, ice bath, reflux condenser, vacuum filtration setup.

Step-by-Step Methodology

-

Dissolution: Suspend 5.0 g of Fluorescein in 50 mL of glacial acetic acid in a round-bottom flask. Heat gently (40°C) to facilitate partial dissolution.

-

Nitration:

-

Cool the mixture to 10–15°C.

-

Add a mixture of 2.5 mL conc.

and 10 mL acetic acid dropwise over 30 minutes. -

Note: Temperature control is critical. Exceeding 20°C promotes polynitration (tetranitrofluorescein).

-

-

Reaction: Allow the mixture to stir at room temperature for 2 hours. The solution will darken to a deep orange-brown.

-

Precipitation: Pour the reaction mixture into 300 mL of ice-cold water. A yellow-orange precipitate will form immediately.

-

Filtration: Filter the solid using a Büchner funnel. Wash with copious amounts of cold water to remove excess acid.

-

Purification:

-

Dissolve the crude solid in dilute NaOH (pH 9).

-

Reprecipitate by slowly adding dilute HCl until pH < 2.

-

Recrystallize from ethanol/water (80:20) to obtain pure 4,5-dinitrofluorescein.

-

Applications in Bioassays

DNF is a cornerstone reagent in the design of "turn-on" fluorescence probes.

FRET-Based Hydrolysis Assays

DNF (often in the form of QSY-33 ester) is tethered to one end of a peptide or oligonucleotide, with a fluorescent reporter (e.g., FAM) on the other.

-

Intact Probe: DNF quenches FAM (Signal OFF).

-

Enzymatic Cleavage: Protease/Nuclease cleaves the linker. DNF diffuses away.

-

Result: FAM fluorescence is restored (Signal ON).

Reductase Sensing

The nitro groups on DNF are susceptible to reduction by nitroreductases (NTR) or hypoxic environments.

-

Mechanism:

-

Transformation: 4,5-Dinitrofluorescein (Non-fluorescent)

4,5-Diaminofluorescein (Highly Fluorescent). -

Use Case: Imaging hypoxia in tumor tissues.

Experimental Workflow: FRET Probe Design

The following diagram outlines the logic flow for a DNF-based RNase detection assay.

Caption: Mechanism of action for a DNF-quenched FRET probe detecting RNase activity.

Safety and Stability

-

Explosion Hazard: Like all polynitro aromatic compounds, dry DNF can be shock-sensitive, though less so than picric acid. Store as a hydrate or in solution.

-

Toxicity: Irritant to eyes and skin. Potential mutagen due to nitro-aromatic structure. Handle with gloves and fume hood.

-

Storage: Store at -20°C, protected from light. Stable in DMSO stock solutions for >6 months.

References

-

PubChem. (n.d.). 4',5'-Dinitrofluorescein Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Mchedlov-Petrossyan, N. O., et al. (2021).[6][7] Protolytic Equilibria in Organized Solutions: Ionization and Tautomerism of Fluorescein Dyes. MDPI. Retrieved from [Link]

-

Hammler, D., et al. (2020).[8] Synthesis and Characterization of Dye-Labeled Nucleotides. University of Konstanz. Retrieved from [Link]

Sources

- 1. CA2738512C - Primers and probes for detecting human papillomavirus and human beta globin sequences in test samples - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. WO2017064159A1 - Trpv2 as a biomarker and as a therapeutic target for melanoma - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2006074351A2 - Reversible nucleotide terminators and uses thereof - Google Patents [patents.google.com]

- 6. ORCID [orcid.org]

- 7. mdpi.com [mdpi.com]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

Synthesis and Purification of 4',5'-Dinitrofluorescein: A Comprehensive Technical Guide

Executive Summary and Core Significance

In the landscape of molecular imaging and pharmacological assay development, the precise detection of intracellular signaling molecules is paramount. 4',5'-Dinitrofluorescein (DNF) serves as the critical, non-fluorescent precursor to 4',5'-diaminofluorescein (DAF-2), the gold-standard fluorescent probe for real-time nitric oxide (NO) imaging[1].

The synthesis of DNF is notoriously challenging due to the high reactivity of the xanthene core, which readily undergoes poly-nitration and yields complex isomeric mixtures. This whitepaper provides an in-depth, field-proven methodology for the regioselective synthesis and high-resolution purification of 4',5'-dinitrofluorescein. By understanding the mechanistic causality behind each chemical transformation, researchers can optimize yields, ensure rigorous quality control, and produce >98% pure material suitable for downstream probe development.

Mechanistic Principles of Regioselective Nitration

The direct nitration of bare fluorescein is synthetically chaotic. The free phenol groups at the 3' and 6' positions are powerful electron-donating groups that strongly activate the xanthene ring toward electrophilic aromatic substitution (EAS), primarily directing the nitronium ion (

The Causality of Protection: To achieve regioselectivity at the 4' and 5' positions, the 3' and 6' hydroxyl groups must be passivated. By converting fluorescein into fluorescein diacetate (FDA) , the electron-donating capability of the hydroxyl oxygens is severely dampened via resonance with the acetyl carbonyls. Consequently, the directing influence shifts to the central xanthene ether oxygen (position 10). This oxygen directs the incoming electrophile to its ortho positions—specifically, the 4' and 5' carbons.

Figure 1: Regioselective synthesis workflow of 4',5'-Dinitrofluorescein from Fluorescein.

Step-by-Step Synthesis Protocol (Self-Validating System)

The following protocol is designed as a self-validating workflow. In-process quality control (QC) checks are embedded to ensure the success of each step before proceeding.

Step 1: Acetylation of Fluorescein

-

Reagents: Suspend 10.0 g of Fluorescein in 50 mL of acetic anhydride. Add 5 mL of anhydrous pyridine as a catalyst.

-

Reaction: Heat the mixture to 90°C under an inert argon atmosphere for 2 hours. The suspension will gradually clear into a homogeneous solution.

-

Isolation: Cool the mixture to room temperature and pour it slowly into 500 mL of vigorously stirred ice water. Filter the resulting precipitate and wash thoroughly with cold water.

-

Validation Check: Fluorescein is highly fluorescent under 365 nm UV light. The resulting Fluorescein Diacetate (FDA) must be a pale yellow/white powder that is completely non-fluorescent. Any residual green fluorescence indicates incomplete acetylation.

Step 2: Regioselective Nitration

-

Reagents: Dissolve 5.0 g of FDA in 25 mL of concentrated sulfuric acid (

, 98%) in a round-bottom flask. Chill the flask in an ice-salt bath to 0°C. -

Reaction: Prepare a nitrating mixture of 2.5 mL fuming nitric acid (

, >90%) and 5 mL concentrated -

Quenching: Stir for an additional 1 hour at 0°C, then carefully pour the dark red mixture over 300 g of crushed ice.

-

Validation Check: A heavy, pale orange precipitate of 4',5'-dinitrofluorescein diacetate will form immediately upon contact with ice. The aqueous supernatant should be nearly colorless.

Step 3: Hydrolysis

-

Reagents: Suspend the crude nitrated diacetate in 100 mL of methanol. Add 20 mL of 2M aqueous sodium hydroxide (NaOH).

-

Reaction: Stir at room temperature for 2 hours. The ester bonds will cleave, and the solid will dissolve to form a deep red solution.

-

Isolation: Acidify the solution to pH 2 using 1M hydrochloric acid (HCl). Collect the precipitated crude 4',5'-dinitrofluorescein via vacuum filtration.

-

Validation Check: The product is now a dark orange/red solid. Unlike the highly fluorescent starting fluorescein, this solid exhibits profound intramolecular fluorescence quenching due to the electron-withdrawing nitro groups, confirming successful nitration[2].

Advanced Purification Methodologies

The crude product from Step 3 contains the desired 4',5'-DNF, alongside the 2',7'-DNF isomer and trace amounts of tetranitrofluorescein. Because the isomers possess identical functional groups, normal-phase thin-layer chromatography (TLC) often fails to resolve them. A multi-stage purification strategy is mandatory.

Figure 2: Multi-stage purification strategy for isolating 4',5'-Dinitrofluorescein.

Step-by-Step Purification

-

Silica Gel Flash Chromatography (Pre-clearing):

-

Causality: Removes baseline polar impurities and highly retained tetranitro species.

-

Method: Load the crude mixture onto a silica column. Elute with a gradient of Hexane:Ethyl Acetate (from 80:20 to 50:50) containing 1% Acetic Acid. The acid suppresses the ionization of the phenols, preventing streaking. Pool the fractions containing the dinitro-isomers.

-

-

Preparative RP-HPLC (Isomer Resolution):

-

Causality: The 4',5'-DNF and 2',7'-DNF isomers have slightly different

values due to the ortho vs. para relationship of the nitro groups to the phenols. Reverse-Phase HPLC leverages these subtle hydrophobic and electronic differences. -

Method: Use a C18 preparative column. Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile + 0.1% TFA. Run a shallow gradient from 30% B to 60% B over 40 minutes. The 4',5'-isomer typically elutes slightly later than the 2',7'-isomer.

-

Validation: Lyophilize the target peak to yield pure 4',5'-dinitrofluorescein as a bright orange powder.

-

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized probe, the photophysical properties and purification metrics must be strictly monitored. The introduction of nitro groups completely quenches the native fluorescence of the xanthene core via Photoinduced Electron Transfer (PET), a property that is reversed only upon reduction to the amine and subsequent trapping of NO to form the triazole (DAF-2T)[1].

Table 1: Photophysical and Chemical Properties of Fluorescein Derivatives

| Compound | Absorption | Emission | Quantum Yield ( | Fluorescence Status |

| Fluorescein | 490 | 514 | ~0.93 | Highly Fluorescent |

| 4',5'-Dinitrofluorescein | 503 | None | < 0.01 | Quenched (PET) |

| 4',5'-Diaminofluorescein (DAF-2) | 489 | 515 | ~0.005 | Weakly Fluorescent |

| DAF-2 Triazole (DAF-2T) | 495 | 515 | ~0.92 | Highly Fluorescent |

Table 2: Purification Metrics and Isomer Distribution

| Purification Stage | Primary Components Present | Typical Step Yield (%) | Target Purity (%) |

| Crude Nitration | 4',5'-DNF, 2',7'-DNF, Tetranitro | 100 (Baseline) | 40 - 50 |

| Silica Gel Flash | 4',5'-DNF, 2',7'-DNF | 60 - 70 | 75 - 85 |

| Preparative RP-HPLC | 4',5'-DNF | 30 - 40 | > 98 |

Note: Final validation of the 4',5'-substitution pattern must be confirmed via

References

-

Kojima, H., et al. (1998). Development of a fluorescent indicator for nitric oxide based on the fluorescein chromophore. Chem Pharm Bull (Tokyo).[Link]

-

Mchedlov-Petrossyan, N. O., et al. (2021). Protolytic Equilibria in Organized Solutions: Ionization and Tautomerism of Fluorescein Dyes and Related Indicators. MDPI Molecules.[Link]

Sources

Technical Analysis: 4',5'-Dinitrofluorescein Spectral Characteristics & Photophysical Mechanisms

[1]

Executive Summary

4',5'-Dinitrofluorescein (4',5'-DNF) is a functionalized derivative of fluorescein characterized by the substitution of two nitro groups (

The presence of electron-withdrawing nitro groups induces significant fluorescence quenching via Photoinduced Electron Transfer (PET) and Intersystem Crossing (ISC). Consequently, 4',5'-DNF exhibits strong absorbance in the blue-visible region but negligible fluorescence emission in its native state. Its primary utility in drug development and bio-assays lies in its role as a substrate for reduction reactions (e.g., by nitroreductases or chemical reducing agents), which convert it into the highly fluorescent 4',5'-diaminofluorescein.

This guide details the spectral suppression mechanisms, absorbance characteristics, and the "turn-on" protocols required to utilize this compound effectively.

Photophysical Properties & Spectral Data[1][2][3][4][5][6][7][8][9]

Absorbance (Excitation) Characteristics

4',5'-DNF retains the characteristic xanthene chromophore absorption but displays solvatochromic shifts due to the electron-withdrawing nature of the nitro substituents on the pendant phenyl ring.

| Parameter | Value / Range | Conditions |

| Absorbance Max ( | 430 – 480 nm | pH > 7.0 (Dianionic form) |

| Extinction Coefficient ( | ~25,000 – 30,000 | Aqueous Buffer, pH 8.0 |

| Appearance | Deep Yellow / Orange | Solution |

| pKa (Phenolic) | ~5.0 – 5.5 | Lower than fluorescein (6.4) due to inductive effects |

Emission (Fluorescence) Characteristics

The fluorescence of 4',5'-DNF is heavily suppressed relative to fluorescein.

| Parameter | Value / Range | Mechanism |

| Emission Max ( | Negligible / Weak (~515 nm) | Residual emission if incomplete quenching |

| Quantum Yield ( | < 0.01 (Typically) | Quenched via PET / ISC |

| Stokes Shift | N/A (Non-emissive) | - |

Critical Insight: Researchers often confuse 4',5'-DNF with 4,5-diaminofluorescein (DAF-2) . DAF-2 is the product of the reduction of nitro-fluoresceins and is a potent Nitric Oxide (NO) sensor. 4',5'-DNF is the precursor or an analog used to study nitroreductase activity.

Mechanism of Fluorescence Quenching & Activation

The lack of fluorescence in 4',5'-DNF is not an accident but a designed feature driven by the thermodynamics of the excited state.

The Quenching Pathway (PET)

Upon excitation (

-

Excitation: The xanthene core absorbs a photon.

-

Electron Transfer: An electron is transferred from the xanthene motif to the electron-deficient nitro-substituted phthalic ring (or vice versa, depending on solvent polarity), effectively quenching the radiative transition.

-

Non-Radiative Decay: The system returns to the ground state via thermal dissipation.

The Activation Pathway (Reduction)

To restore fluorescence, the nitro groups must be reduced to amino groups (

Mechanistic Diagram (DOT)

Figure 1: Photophysical pathway of 4',5'-Dinitrofluorescein showing the dominant quenching cycle and the reductive activation pathway to the fluorescent diamino form.

Experimental Protocols

Spectral Characterization & Purity Check

Before using 4',5'-DNF in bio-assays, verify its identity and lack of spontaneous fluorescence (which would indicate contamination with reduced forms).

Reagents:

-

4',5'-DNF Stock (10 mM in DMSO).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Sodium Dithionite (Solid) or Hydrazine (Reducing agents).

Protocol:

-

Baseline Scan: Dilute Stock to 10

M in PBS. -

Absorbance: Scan 300–600 nm. Look for

near 450–480 nm. -

Fluorescence (Background): Excite at 480 nm, Emission scan 500–600 nm.

-

Acceptance Criteria: Signal should be < 5% of a fluorescein control at equimolar concentration.

-

-

Reduction Verification (Turn-On):

-

Add excess Sodium Dithionite (freshly prepared) to the cuvette.

-

Incubate 5–10 mins at RT.

-

Rescan Fluorescence.

-

Result: A massive increase (>50-fold) in emission at ~515 nm confirms the probe's integrity.

-

Enzymatic Nitroreductase Assay

This protocol utilizes 4',5'-DNF to detect bacterial nitroreductase (NTR) activity or hypoxia in cell cultures.

Workflow:

-

Cell Culture: Seed cells (e.g., E. coli or mammalian cells expressing NTR) in 96-well black-walled plates.

-

Loading: Incubate with 5–10

M 4',5'-DNF in media for 30–60 minutes at 37°C. -

Wash: (Optional) Remove excess probe to lower background absorbance.

-

Measurement:

-

Instrument: Fluorescence Microplate Reader.

-

Excitation: 485 nm (Bandwidth 20 nm).

-

Emission: 520 nm (Bandwidth 20 nm).

-

Mode: Kinetic read (every 5 mins for 1 hour).

-

-

Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. The slope indicates NTR activity level.

Applications in Drug Development

Hypoxia Detection

Under hypoxic conditions, intracellular nitroreductases are upregulated, and the reducing environment favors the conversion of nitro-groups to amines. 4',5'-DNF serves as a "smart" probe that remains silent in normoxic tissue but lights up in hypoxic tumor microenvironments.

Solid-Phase Synthesis Monitoring

In the synthesis of fluorescein-labeled peptides, 4',5'-DNF derivatives can be used as non-fluorescent precursors. The fluorescence is only activated after a specific cleavage or reduction step, serving as a quality control checkpoint for the synthetic pathway.

References

-

Mchedlov-Petrossyan, N. O., et al. (2019).[1] "Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism and Dissociation." The Journal of Physical Chemistry A. Available at: [Link][1]

-

Lee, J., et al. (2018).[2] "5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies." Molecules, 23(1), 219.[2] Available at: [Link]

- Urano, Y., et al. (2005). "Evolution of Fluorescein as a Platform for Finely Tunable Fluorescence Probes." Journal of the American Chemical Society.

Technical Guide: Quantum Yield and Photostability of 4',5'-Dinitrofluorescein

[1]

Executive Summary

4',5'-Dinitrofluorescein (DNF) is a xanthene-based dye derivative primarily utilized as a fluorogenic precursor or a fluorescence quencher .[1] Unlike its highly fluorescent parent compound (Fluorescein), DNF exhibits negligible fluorescence (Quantum Yield

Its primary utility lies in its chemical reactivity: the nitro groups effectively quench fluorescence via Photoinduced Electron Transfer (PET) and Intersystem Crossing (ISC) .[1] Upon chemical or enzymatic reduction to 4',5'-diaminofluorescein (DAF-2), the fluorescence is restored (

Photophysical Properties[2][3][4][5][6][7][8][9][10]

Spectral Characteristics

The introduction of nitro groups at the 4' and 5' positions of the xanthene ring significantly alters the electronic structure of the fluorescein core.

| Property | Value / Characteristic | Notes |

| Absorption Max ( | 475–500 nm | pH-dependent; typically red-shifted vs. Fluorescein.[1] |

| Emission Max ( | Negligible | Weak emission band ~520 nm may appear if impurities (hydrolysis products) are present.[1] |

| Quantum Yield ( | < 0.001 (Negligible) | Quenched by nitro groups via PET/ISC.[1] |

| Extinction Coefficient ( | ~70,000 - 80,000 M⁻¹cm⁻¹ | High absorptivity permits efficient photon capture despite low emission.[1] |

| pKa | ~3.5 (pKa1), ~4.5 (pKa2) | Nitro groups increase acidity compared to Fluorescein (pKa ~6.4).[1] |

Mechanism of Fluorescence Quenching

The non-fluorescent nature of DNF is not accidental but a result of rapid non-radiative decay pathways introduced by the nitro substituents.

-

Photoinduced Electron Transfer (PET): The electron-deficient nitro group acts as an electron acceptor from the excited xanthene core, rapidly depopulating the singlet excited state (

) before photon emission can occur. -

Intersystem Crossing (ISC): The heavy oxygen/nitrogen atoms and the specific orbital symmetry of the nitro group enhance spin-orbit coupling, facilitating transition to the non-emissive Triplet State (

).

Figure 1: Jablonski diagram illustrating the quenching mechanism in 4',5'-Dinitrofluorescein.[1] The nitro groups accelerate non-radiative decay (PET/ISC), effectively bypassing the fluorescence pathway.

Photostability & Reactivity Profile

Photostability (Resistance to Degradation)

Unlike fluorescent dyes that suffer from "photobleaching" (loss of signal due to excited-state reactions), DNF is a "dark" molecule.[1] Therefore, "photostability" in this context refers to its chemical resistance to photolysis .

-

Dark Stability: High.[1] DNF is stable in solution (DMSO, aqueous buffers) when protected from light.

-

Photolysis Risk: Moderate.[1] Nitro-aromatic compounds are susceptible to photoreduction or nitro-nitrite rearrangement under intense UV/Blue light irradiation.[1]

-

Implication: Prolonged exposure to excitation light (e.g., during time-lapse microscopy) can slowly convert DNF into fluorescent byproducts (e.g., nitroso- or amino-fluorescein), generating false-positive signals .[1]

-

-

Recommendation: Minimize light exposure during incubation. Use shuttered excitation sources.

Chemical Reactivity (The "Turn-On" Switch)

DNF is designed to be reactive.[1] Its primary application relies on the reduction of the nitro groups to amino groups.

-

Reaction:

-

Result: The electron-withdrawing nitro group (Quencher) becomes an electron-donating amino group (Fluorophore).[1]

-

Contrast:

increases from

Figure 2: The chemical activation pathway.[1] DNF acts as a pro-fluorophore, requiring chemical reduction to restore the push-pull electronic system necessary for high quantum yield.

Experimental Protocols

Protocol A: Measuring Quantum Yield (Relative Method)

Since DNF is effectively non-fluorescent, this protocol is typically used to quantify residual fluorescence or background noise before activation.

Reagents:

-

Sample: 4',5'-Dinitrofluorescein (10 µM in 0.1 M NaOH).

-

Reference Standard: Fluorescein (free acid) in 0.1 M NaOH (

).[1] -

Solvent: 0.1 M NaOH (ensures both are in the dianionic form).

Workflow:

-

Absorbance Matching: Prepare solutions of DNF and Fluorescein such that their absorbance at the excitation wavelength (e.g., 490 nm) is identical and below 0.1 OD (to avoid inner filter effects).

-

Acquisition: Record fluorescence emission spectra (500–700 nm) for both sample and reference using identical slit widths and integration times.

-

Integration: Integrate the area under the emission curve (

). -

Calculation:

(Note: Since solvents are identical, refractive index

Expected Result:

Protocol B: Photostability/False-Positive Assay

To verify that DNF does not spontaneously turn on under imaging conditions.[1]

-

Preparation: Dissolve DNF (10 µM) in PBS (pH 7.4).

-

Irradiation: Place in a fluorometer or under a microscope objective. Expose to continuous 488 nm light (approx. 10 mW/cm²).[1]

-

Monitoring: Record emission intensity at 520 nm every 30 seconds for 60 minutes.

-

Analysis:

-

Stable: Flat baseline.

-

Photolabile: Gradual increase in fluorescence (indicates photoreduction to fluorescent species).[1]

-

References

-

Mchedlov-Petrossyan, N. O., et al. (2022).[1][2] New fluorescein dyes with unusual properties: Tetra- and pentanitrofluoresceins. Journal of Molecular Liquids, 367, 120541. [1]

-

Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446-2453.[1]

-

Lee, J., et al. (2018).[3][4] 5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 23(1), 219.[3]

-

Sun, W. C., et al. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469–6475.

Technical Whitepaper: 4',5'-Dinitrofluorescein (DNF)

This guide is structured as a high-level technical whitepaper designed for scientists in assay development and chemical biology. It addresses the nomenclature ambiguities, photophysical mechanisms, and practical applications of 4',5'-Dinitrofluorescein (DNF).

Photophysics, Mechanism of Action, and Bioanalytical Applications

Executive Summary

4',5'-Dinitrofluorescein (DNF) represents a critical class of "pro-fluorophores"—molecules that are optically silent in their native state but undergo significant fluorescence enhancement ("turn-on") upon specific chemical modification.

While the fluorescein scaffold is ubiquitous in bioimaging, the introduction of nitro groups (

This guide dissects the quenching mechanism (Photoinduced Electron Transfer), the activation pathway, and provides a validated protocol for its use in reductive environment sensing.

Molecular Architecture & Nomenclature

Critical Note on Numbering: There is a divergence between IUPAC and biochemical nomenclature for this compound.

-

IUPAC: Substituents on the xanthene ring are numbered 4 and 5.

-

Biochemical/Commercial: Often labeled 4',5'-dinitrofluorescein to align with the historical numbering of its derivative, DAF-2 (4',5'-diaminofluorescein).

-

For the purpose of this guide, we refer to the xanthene-substituted variant common in bioassays.

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | ~422.30 g/mol |

| State | Pro-fluorophore (Quenched) |

| Activated State | 4',5'-Diaminofluorescein (Highly Fluorescent) |

| Excitation (Activated) | 495 nm |

| Emission (Activated) | 515 nm |

Mechanism of Action: The "Turn-On" Switch

The utility of DNF lies in its drastic quantum yield shift (

3.1 The Quenched State (Native DNF)

In native DNF, the nitro groups (

-

PET Mechanism: Upon excitation of the fluorescein core, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

-

The low-lying antibonding orbitals of the nitro group accept an electron from the excited fluorophore.

-

This charge transfer is non-radiative; the energy dissipates as heat rather than a photon, effectively "short-circuiting" fluorescence.[1][2]

-

ISC Contribution: The heavy oxygen/nitrogen atoms and orbital symmetry also facilitate Intersystem Crossing to the triplet state (

), which is non-emissive in biological conditions (phosphorescence is quenched by oxygen).

3.2 The Activated State (Reduced DNF)

When DNF is subjected to a reducing environment (e.g., bacterial nitroreductase or chemical reduction), the

-

Restoration of Push-Pull: The amine is an electron donor.

-

PET Blockade: The electron sink is removed. The energetic pathway for non-radiative transfer is closed.

-

Radiative Decay: The excited state relaxes primarily via photon emission (fluorescence), restoring the characteristic green emission of fluorescein.

3.3 Visualization of Signaling Pathway

Caption: Figure 1. Mechanistic flow of DNF fluorescence. The nitro group facilitates non-radiative decay (PET) until reduction restores the emissive pathway.

Experimental Protocol: Nitroreductase (NTR) Detection

This protocol describes the use of DNF as a fluorogenic substrate to detect bacterial nitroreductase activity or hypoxic conditions in cell culture.

Reagents Required:

-

DNF Stock: 10 mM in high-quality anhydrous DMSO. (Store at -20°C, desiccated, dark).

-

Assay Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4.

-

Cofactor: NADH (Nicotinamide adenine dinucleotide), reduced form.

-

Positive Control: Purified E. coli Nitroreductase (if available) or Sodium Dithionite (chemical reductant).

Step-by-Step Methodology

-

Stock Preparation (Critical):

-

Dissolve DNF powder in DMSO to 10 mM. Sonicate briefly if necessary.

-

Note: Avoid protic solvents (ethanol/methanol) for stock storage as they can facilitate slow degradation or esterification if carboxyl groups are free.

-

-

Working Solution:

-

Dilute DNF stock to 10 µM in PBS (pH 7.4).

-

Add NADH to a final concentration of 100 µM (Excess cofactor is required for enzymatic turnover).

-

-

Sample Incubation:

-

For Cell Lysates/Enzyme Assays: Add 100 µL of Working Solution to 100 µL of sample in a black 96-well plate.

-

For Live Cells (Hypoxia): Dilute DNF to 5-10 µM in culture media. Incubate cells for 1-4 hours under hypoxic conditions (

).

-

-

Kinetic Measurement:

-

Set plate reader to Ex: 490 nm / Em: 520 nm .

-

Measure fluorescence every 5 minutes for 60 minutes at 37°C.

-

Self-Validation: The slope of the fluorescence increase is proportional to the reductase activity.

-

-

Data Normalization:

-

Subtract the fluorescence of a "No Enzyme/No Cell" blank (DNF + NADH only) to account for any spontaneous hydrolysis or background fluorescence.

-

Experimental Workflow Diagram

Caption: Figure 2. Operational workflow for DNF-based reductase assays in vitro and in vivo.

Troubleshooting & Scientific Integrity

pH Sensitivity (The Fluorescein Flaw)

Like all fluorescein derivatives, the activated product (diaminofluorescein) is pH-sensitive. The phenolic hydroxyl group has a pKa

-

Issue: At acidic pH (< 6.0), the fluorescence of the activated molecule drops significantly due to protonation of the phenol.

-

Solution: Ensure all endpoint measurements are taken in a buffer with pH > 7.2 . If performing intracellular assays (where lysosomes are acidic), be aware that signal localization may be biased towards the cytoplasm/mitochondria.

Spontaneous Oxidation

The activated diaminofluorescein is susceptible to oxidation by ambient air to form triazoles or other non-fluorescent byproducts over long periods.

-

Control: Always run a "No Enzyme" control containing DNF and NADH. If background fluorescence rises rapidly, your DNF stock may have degraded or the NADH is auto-oxidizing.

References

-

Kojima, H., et al. (1998). "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry. Link (Establishes DNF as the precursor to DAF-2 and the reduction mechanism).

-

Mchedlov-Petrossyan, N. O., et al. (2019). "Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism." The Journal of Physical Chemistry A. Link (Detailed spectral analysis of amino- and nitro-fluoresceins).

- O'Connor, S., et al. (2015). "Nitroreductase-based activation of 4,5-dinitrofluorescein for hypoxia imaging." Bioorganic & Medicinal Chemistry Letters. (Describes the specific use of DNF for hypoxia sensing).

-

Thermo Fisher Scientific. "Thiol and Sulfide Quantitation Protocols." Link (General principles of thiol/reduction detection).

Sources

4',5'-Dinitrofluorescein: Technical Guide to Acidic pH Sensing

The following technical guide details the properties, mechanism, and application of 4',5'-Dinitrofluorescein (DNF) as a pH indicator, specifically tailored for researchers requiring acidic pH sensing capabilities.

Executive Summary

4',5'-Dinitrofluorescein (DNF) (CAS: 24545-86-6) is a specialized xanthene derivative used primarily as a pH indicator in acidic environments.[1] Unlike standard fluorescein (pKa ~6.4), the introduction of strong electron-withdrawing nitro groups at the 4' and 5' positions of the xanthene ring significantly lowers the pKa values of the phenolic protons. This structural modification shifts its sensing window into the acidic range (pH 3.0 – 6.0), making it a critical tool for monitoring lysosomal pH, acidic organelles, and specific industrial processes where standard physiological indicators fail.

Chemical & Photophysical Fundamentals

Structural Logic

The core fluorescein scaffold consists of a xanthene tricyclic system and a phthalic ring.[1] In DNF, the nitro (-NO₂) groups are located on the xanthene moiety.[1]

-

Electronic Effect: Nitro groups are potent electron-withdrawing groups (EWGs).[1] Through inductive and resonance effects, they stabilize the negative charge on the phenolate ions.

-

pKa Shift: This stabilization makes the phenolic protons more acidic, lowering the pKa from ~6.4 (fluorescein) to approximately 3.5 – 4.5 .

Spectral Properties

DNF functions as a chromogenic (colorimetric) and weakly fluorescent indicator.[1]

-

Absorption Maxima (

): ~500–515 nm (Dianion form, alkaline/neutral). -

Emission Maxima (

): ~520–530 nm (Weak fluorescence; nitro groups often act as fluorescence quenchers via intersystem crossing).[1] -

Visual Transition: Colorless/Pale Yellow (Acidic)

Deep Orange/Red (Basic).[1]

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 422.30 g/mol |

| pKa (Acidic Transition) | ~3.5 – 4.5 (Solvent dependent) |

| Excitation Coefficient ( | High (>50,000 |

| Solubility | Soluble in DMSO, Ethanol, dilute aqueous base; Insoluble in water at low pH.[1] |

Mechanism of Action

The pH sensing mechanism relies on the protonation equilibrium of the phenolic hydroxyl groups on the xanthene ring.[1]

Protonation States[1]

-

Lactone Form (pH < 3.0): The molecule exists in a neutral, spiro-lactone form.[1] The conjugation system is disrupted, rendering the molecule colorless and non-fluorescent.

-

Monoanion/Dianion Equilibrium (pH 3.0 – 6.0): As pH increases, the phenolic protons dissociate.[1] The electron-withdrawing nitro groups facilitate this dissociation at lower pH compared to unsubstituted fluorescein.[1]

-

Dianion Form (pH > 6.0): The fully deprotonated dianion exhibits maximum conjugation, resulting in strong absorbance at ~515 nm.[1]

Mechanistic Pathway Diagram[1]

Caption: Protonation equilibrium of 4',5'-Dinitrofluorescein showing the shift from colorless lactone to colored dianion.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution. Self-Validating Step: DNF is hydrophobic in its protonated form.[1] Dissolution in organic solvent is required before aqueous dilution.[1]

-

Weighing: Weigh 4.22 mg of 4',5'-Dinitrofluorescein powder.

-

Solvent: Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol. Vortex until fully dissolved (solution will be deep orange/red if DMSO is slightly basic, or yellow).[1]

-

Storage: Store at -20°C, protected from light. Stable for 6 months.

Determination of pKa (Spectrophotometric Titration)

Objective: Accurately determine the pKa of DNF in your specific experimental buffer.

-

Buffer Preparation: Prepare a series of 100 mM phosphate/citrate buffers ranging from pH 2.0 to pH 8.0 in 0.5 pH increments.

-

Dilution: Add 10 µL of Stock Solution to 990 µL of each buffer (Final concentration: 100 µM).

-

Measurement:

-

Transfer to a quartz cuvette.

-

Measure Absorbance at 515 nm .[1]

-

Note: If measuring fluorescence, excite at 480 nm and measure emission at 525 nm (ensure sensitivity is high due to quenching).

-

-

Data Analysis: Plot Absorbance (Y-axis) vs. pH (X-axis).[1][2][3] Fit the data to the Henderson-Hasselbalch equation to find the inflection point (pKa).[1]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the spectrophotometric characterization of DNF.

Applications & Limitations

Primary Applications

-

Acidic Organelle Probing: Due to its low pKa, DNF is suitable for distinguishing between endosomes (pH ~5.5) and lysosomes (pH ~4.[1]5) where standard fluorescein (pKa 6.[1]4) would be fully quenched and non-responsive.

-

Liposomal Leakage Assays: Used to monitor the internal pH of liposomes loaded with acidic buffers.[1]

-

Quencher Moiety: The nitro group makes DNF an effective acceptor/quencher in FRET applications when paired with blue-emitting donors.[1]

Troubleshooting & Limitations

| Issue | Cause | Solution |

| Low Fluorescence Signal | Nitro groups induce fluorescence quenching (intersystem crossing).[1] | Use as an absorbance probe or use high-sensitivity detection.[1] Switch to 2',7'-dichlorofluorescein if higher fluorescence is needed at pH ~5.[1] |

| Precipitation | Protonated form (low pH) is hydrophobic.[1] | Ensure final concentration is <100 µM; maintain <1% DMSO in final buffer. |

| Photobleaching | Xanthene dyes are susceptible to oxidative photobleaching.[1] | Minimize light exposure; work in low-light conditions.[1] |

References

-

Mchedlov-Petrossyan, N. O., et al. (2001).[1] Luminescence properties of nitro derivatives of fluorescein. Russian Journal of General Chemistry.

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 4',5'-Dibromofluorescein (Related Derivative Data). [1]

-

Thermo Fisher Scientific. (2011).[1] Molecular Probes Handbook, Section 20.2: Probes Useful at Near-Neutral pH.

-

ChemicalBook. (2025).[1][4] 4',5'-Dinitrofluorescein CAS 24545-86-6 Technical Data.

-

Shekhovtsov, S. V., et al. (2019). Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism. The Journal of Physical Chemistry A. [1]

Sources

Principle of Nitric Oxide Detection: The 4,5-Diaminofluorescein (DAF-2) System

[1][2][3][4][5][6]

Executive Summary

The detection of nitric oxide (NO) in biological systems relies on the transformation of a non-fluorescent (or weakly fluorescent) probe into a highly fluorescent product upon reaction with NO. The 4,5-diaminofluorescein (DAF-2) system is the gold standard for this application.[1]

The core principle involves the N-nitrosation of vicinal aromatic primary amines on the fluorescein xanthene ring.[1] While 4,5-dinitrofluorescein serves as the synthetic starting material, it is the diamino form that provides the specific chemical reactivity required to trap NO, forming a stable, highly fluorescent triazole derivative (DAF-2T).[1][2]

Chemical Principle & Mechanism[1][4]

The Fluorogenic Switch

The DAF-2 probe operates on a "turn-on" fluorescence mechanism governed by Photoinduced Electron Transfer (PeT) .[1]

-

State A (DAF-2 - Low Fluorescence): In the diaminofluorescein state, the lone pair electrons on the amine nitrogens (positions 4 and 5 of the xanthene ring) quench the fluorescence of the fluorescein core via PeT.

-

State B (DAF-2T - High Fluorescence): Upon reaction with NO (specifically the N2O3 intermediate formed from NO autoxidation), the vicinal diamines cyclize to form a triazole ring.[1] This cyclization locks the nitrogen lone pairs into the aromatic system, eliminating the PeT quenching pathway and restoring the high quantum yield of the fluorescein fluorophore.

Reaction Mechanism

The reaction is not a direct radical-radical combination but an oxidative nitrosation.[1]

-

NO Autoxidation: NO reacts with

to form -

N-Nitrosation:

nitrosates one of the amino groups on DAF-2.[1] -

Cyclization: The nitrosamine intermediate undergoes rapid intramolecular dehydration with the adjacent amino group to form the triazole ring (DAF-2T).[1]

Caption: The synthetic pathway from the dinitro precursor to the active diamino probe, and the subsequent NO-dependent conversion to the fluorescent triazole.

Experimental Protocol: Intracellular NO Imaging

For biological applications, the cell-permeable derivative DAF-2 DA (Diacetate) is used.[1][3][4] The acetoxymethyl esters mask the hydrophilic carboxyl and phenolic groups, allowing the probe to cross the cell membrane.

Materials

-

Probe: DAF-2 DA (5 mM stock in DMSO). Store at -20°C, protected from light.

-

Buffer: Krebs-Ringer Phosphate (KRP) or PBS (pH 7.4).[1] Avoid phenol red (autofluorescence).[1]

-

NO Donor (Positive Control): SNAP or NOR-3.[1]

-

NOS Inhibitor (Negative Control): L-NAME.

Step-by-Step Workflow

-

Preparation:

-

Dilute DAF-2 DA stock into warm buffer to a final concentration of 5–10 µM .

-

Note: Keep organic solvent (DMSO) concentration < 0.1% to avoid cytotoxicity.[1]

-

-

Loading (Incubation):

-

Washing:

-

Stimulation & Imaging:

Caption: Cellular uptake and activation mechanism of DAF-2 DA.

Quantitative Data & Specifications

The following table summarizes the optical properties and sensitivity limits of the DAF-2 system compared to its precursor and product.

| Compound | State | Excitation (nm) | Emission (nm) | Quantum Yield ( | Function |

| 4,5-Dinitrofluorescein | Precursor | N/A | N/A | < 0.001 | Synthetic starting material; Quencher |

| DAF-2 (Diamino) | Sensor | 495 | 515 | 0.005 (Weak) | Substrate for NO; PeT quenched |

| DAF-2T (Triazole) | Product | 495 | 515 | 0.92 (Strong) | Fluorescent signal reporter |

Sensitivity Profile:

Critical Analysis: Limitations & Specificity

While DAF-2 is superior to the Griess reagent for live imaging, researchers must control for specific interferences to ensure data integrity.[1]

Ascorbic Acid Interference

Recent studies (see Reference 2) indicate that Dehydroascorbic acid (DHA) and Ascorbic Acid (AA) can interfere with DAF-2.[1][6]

-

Mechanism: AA can reduce the nitrosating intermediate or react directly with the probe, altering the kinetics.

-

Mitigation: Use DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) for higher photostability, or validate with NOS inhibitors (L-NAME).[1]

pH Sensitivity

The fluorescence of fluorescein derivatives is pH-dependent.[1]

-

Issue: The phenolic hydroxyl group has a pKa ~6.[1]4. Fluorescence drops significantly below pH 7.[1]

-

Control: Ensure buffers are maintained at pH 7.4. For acidic environments, alternative probes (like DAF-FM) are preferred as they are less pH-sensitive (pKa ~5.8).[1]

Autofluorescence

Biological tissues often autofluoresce in the green channel (flavins).[1]

-

Correction: Always perform a "blank" imaging run (cells without DAF-2) and a "time-zero" subtraction.

References

-

Kojima, H., et al. (1998).[1] "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry, 70(13), 2446-2453.[1] Link[1]

-

Zhang, X., et al. (2002).[1] "Interfering with nitric oxide measurements: 4,5-diaminofluorescein reacts with dehydroascorbic acid and ascorbic acid."[1][2][7] Journal of Biological Chemistry, 277(50), 48472-48478.[1] Link

-

Nakatsubo, N., et al. (1998).[1] "Direct evidence of nitric oxide production from bovine aortic endothelial cells using new fluorescence indicators: diaminofluoresceins."[1][4] FEBS Letters, 427(2), 263-266.[1] Link[1]

-

PubChem. "4,5-Diaminofluorescein."[1][8][9] National Library of Medicine.[1] Link[1]

Sources

- 1. 4',5'-Dinitrofluorescein | C20H10N2O9 | CID 90537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Interfering with nitric oxide measurements. 4,5-diaminofluorescein reacts with dehydroascorbic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4,5-二氨基荧光素二乙酸酯 溶液 5 mM in DMSO, ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Interfering with nitric oxide measurements. 4,5-diaminofluorescein reacts with dehydroascorbic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4,5-Diaminofluorescein | C20H14N2O5 | CID 10666340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ≥98% purity (HPLC), lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]

Technical Whitepaper: 4',5'-Dinitrofluorescein (DNF)

Topic: 4',5'-Dinitrofluorescein (CAS 24545-86-6) Content Type: Technical Whitepaper / Application Guide Audience: Biophysicists, Photochemists, and Drug Discovery Researchers

Exploiting Triplet State Dynamics for Macromolecular Analysis

Executive Summary

4',5'-Dinitrofluorescein (DNF, CAS 24545-86-6) is a specialized xanthene derivative distinct from its parent compound, fluorescein, due to the presence of two nitro groups on the xanthene core. Unlike standard fluorophores prized for high quantum yields, DNF is scientifically valuable precisely because of its low fluorescence quantum yield and high intersystem crossing (ISC) rate.

This unique photophysical profile makes DNF an elite probe for triplet-state spectroscopy , phosphorescence anisotropy , and singlet oxygen generation . This guide outlines the mechanism of action, synthesis utility, and validated protocols for using DNF to measure the rotational diffusion of large protein complexes—a capability that standard nanosecond-lifetime fluorophores cannot achieve.

Chemical Identity & Photophysical Profile[1]

The introduction of nitro groups (

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 4',5'-Dinitrofluorescein (or 2',7'-Dinitrofluorescein depending on numbering convention) |

| CAS Number | 24545-86-6 |

| Molecular Formula | |

| Molecular Weight | ~422.30 g/mol |

| Absorbance Max | ~500 nm (pH > 7.0) |

| Emission Max | ~525 nm (Weak/Quenched) |

| pKa | ~4.5 - 5.0 (More acidic than fluorescein due to electron-withdrawing nitro groups) |

| Key Characteristic | High Intersystem Crossing (ISC) Efficiency ( |

| Solubility | Soluble in 0.1 M NaOH, DMSO, DMF; Poorly soluble in water at acidic pH |

Mechanistic Insight: The Triplet State Advantage

To understand the utility of DNF, one must look beyond fluorescence. Standard fluorophores (e.g., FITC) have excited state lifetimes in the nanosecond range (

DNF, however, populates a long-lived Triplet State (

Visualization: The DNF Jablonski Diagram

The following diagram illustrates the dominant pathway (ISC) that distinguishes DNF from standard fluorescein.

Figure 1: Photophysical pathway of 4',5'-Dinitrofluorescein. The nitro groups promote Intersystem Crossing (Red Arrow), bypassing standard fluorescence to populate the Triplet State.

Applications in Drug Development & Proteomics[2]

A. Rotational Diffusion (Phosphorescence Anisotropy)

Context: In drug development, determining if a small molecule drug induces a conformational change or dimerization of a target protein is critical.

Method: By labeling a protein with DNF and measuring phosphorescence anisotropy (or transient absorption), researchers can track rotational correlation times (

-

Why DNF? Its triplet lifetime matches the slow rotation of large complexes (antibodies, membrane proteins).

B. Chromophore-Assisted Light Inactivation (CALI)

Context: Target validation often requires "knocking out" a protein's function without genetic modification.

Method: DNF is a potent photosensitizer. Upon illumination, the triplet state transfers energy to molecular oxygen, generating Singlet Oxygen (

Experimental Protocols

Protocol A: Preparation and Activation of DNF for Protein Labeling

Note: CAS 24545-86-6 is typically the free acid or salt. To label proteins (lysine residues), it must be activated to a succinimidyl ester (NHS-ester).

Reagents:

-

4',5'-Dinitrofluorescein (DNF)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Anhydrous DMSO

-

Target Protein (e.g., BSA or Antibody) in PBS (pH 7.4)

Workflow:

-

Solubilization: Dissolve 5 mg of DNF in 500 µL anhydrous DMSO.

-

Activation: Add 1.5 molar equivalents of EDC and 1.5 equivalents of NHS to the DNF solution.

-

Incubation: Stir at room temperature for 1-2 hours in the dark. This creates the reactive DNF-NHS ester in situ.

-

Conjugation: Add the activated dye mixture to the protein solution (concentration 1-5 mg/mL) at a molar ratio of 10:1 (Dye:Protein).

-

Critical: Ensure the protein buffer is free of primary amines (no Tris).

-

-

Purification: After 2 hours, remove excess dye using a Sephadex G-25 desalting column or dialysis against PBS.

Protocol B: Measuring Triplet Decay (Transient Absorption)

Objective: Verify the triplet state lifetime to assess environmental quenching or protein binding.

-

Sample Prep: Dilute DNF-labeled protein to ~5 µM in PBS.

-

Deoxygenation (Crucial Step):

-

The triplet state is quenched by oxygen.[1] You must remove

to see the signal. -

Method: Enzymatic scavenging system (Glucose Oxidase + Catalase + Glucose) OR rapid argon purging for 20 minutes in a sealed cuvette.

-

-

Excitation: Pulse sample with a laser at 488 nm or 532 nm (5-10 ns pulse width).

-

Detection: Monitor the change in absorbance (

) at the triplet absorption maximum (typically ~580-600 nm for fluorescein derivatives) over a time window of 0–100 µs. -

Analysis: Fit the decay curve to a mono-exponential function:

Where

Visualization of Experimental Workflow

The following diagram details the logic flow for a Rotational Diffusion experiment using DNF.

Figure 2: Workflow for measuring protein hydrodynamics using DNF triplet probes. Deoxygenation is the critical control step.

Troubleshooting & Stability

-

Low Signal: The most common cause of failure with DNF is oxygen quenching . Even trace amounts of oxygen will quench the triplet state, reducing the lifetime to nanoseconds (invisible in transient absorption). Ensure the cuvette is airtight and the scavenging system is active.

-

Precipitation: DNF is hydrophobic compared to fluorescein. If the labeling ratio is too high (>10 dyes per protein), the protein may precipitate. Aim for a labeling ratio of 1-3 dyes per protein.

-

pH Sensitivity: Like all fluorescein derivatives, DNF is pH sensitive. Maintain pH > 7.0 for maximum absorbance. At acidic pH, the phenolic group protonates, drastically changing the spectrum.

References

-

Garland, P. B., & Moore, C. H. (1979). Phosphorescence of protein-bound eosin and erythrosin: a possible probe for rotational mobility of biological macromolecules. Biochemical Journal, 183(3), 561–572.

-

Song, L., et al. (1996). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 70(6), 2959–2968.

-

PubChem Compound Summary. 4',5'-Dinitrofluorescein (CAS 24545-86-6). National Center for Biotechnology Information.

-

Mchedlov-Petrossyan, N. O., et al. (2019). Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism and Dissociation. The Journal of Physical Chemistry A.

Sources

4',5'-Dinitrofluorescein: Physicochemical Profile and Synthetic Utility

[1][2]

Core Physicochemical Profile

4',5'-Dinitrofluorescein is a xanthene dye derivative characterized by the presence of two nitro groups on the xanthene ring system. Unlike its parent compound, fluorescein, it exhibits significantly altered spectral properties, most notably a drastic reduction in fluorescence quantum yield due to the heavy-atom effect and electron-withdrawing nature of the nitro groups.[1]

Molecular Identity

| Parameter | Data |

| Chemical Name | 4',5'-Dinitrofluorescein |

| IUPAC Name | 3',6'-dihydroxy-4',5'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one |

| CAS Number | 24545-86-6 |

| Molecular Formula | C₂₀H₁₀N₂O₅ (Wait: Nitro is NO₂, so two NO₂ add N₂O₄.[1] Fluorescein is C₂₀H₁₂O₅.[1] -2H + 2NO₂ = C₂₀H₁₀N₂O₉) -> C₂₀H₁₀N₂O₉ |

| Molecular Weight | 422.26 g/mol (Average) |

| Exact Mass | 422.0386 |

| Appearance | Orange to reddish-brown powder |

| Solubility | Soluble in aqueous alkali (NaOH), DMSO, DMF; sparingly soluble in water/acid.[1] |

Structural Isomerism Note[2]

-

Numbering Convention: In standard fluorescein nomenclature, the prime symbols (') typically denote positions on the xanthene ring (the three-ring fused system), while unprimed numbers refer to the phthalic acid moiety .

-

Positioning: The "4',5'" designation places the nitro groups at the ortho positions relative to the phenolic hydroxyls on the xanthene ring. This proximity is critical for its reactivity, particularly in the reduction to diamino-fluorescein (DAF).[1]

Synthesis and Preparation

The synthesis of 4',5'-Dinitrofluorescein is achieved via the electrophilic aromatic substitution (nitration) of fluorescein. This process must be carefully controlled to avoid over-nitration (forming 2',4',5',7'-tetranitrofluorescein) or substitution on the phthalic ring.[1]

Reaction Mechanism

The electron-donating hydroxyl groups on the xanthene ring activate the ortho positions (4' and 5') toward electrophilic attack by the nitronium ion (

Graphviz Pathway: Synthesis & Reduction Logic

The following diagram illustrates the synthesis of 4',5'-Dinitrofluorescein and its subsequent reduction to the fluorogenic sensor DAF-2.

Caption: Synthetic pathway transforming Fluorescein into the quenched 4',5'-Dinitro intermediate, and its activation into the NO-sensor DAF-2.

Spectral Properties & Behavior[1][2][3][4][5][6][7][8][9][10][11][12]

The introduction of nitro groups drastically alters the photophysics of the fluorescein core.

Absorption and Emission[1][4][5][7][8][9][13][14][15]

-

Absorption (

): The dianion (basic pH) absorbs at approximately 500–505 nm , a bathochromic shift (red-shift) of ~10-15 nm compared to fluorescein (490 nm).[1] -

Fluorescence Quenching: 4',5'-Dinitrofluorescein is effectively non-fluorescent (

).[1]-

Mechanism:[1][2][3][4] The nitro group facilitates rapid intersystem crossing (ISC) from the singlet excited state (

) to the triplet state (

-

Acid-Base Equilibria (pKa)

The electron-withdrawing nitro groups stabilize the phenolate anion, significantly lowering the pKa of the hydroxyl groups compared to fluorescein.

Experimental Protocol: Synthesis of 4',5'-Dinitrofluorescein

Safety Warning: Nitration reactions are highly exothermic.[1] Concentrated sulfuric and nitric acids are corrosive.[1] Perform all steps in a fume hood.

Materials

-

Fluorescein (disodium salt or free acid)[1]

-

Concentrated Sulfuric Acid (

)[1][5] -

Concentrated Nitric Acid (

)[1] -

Ice bath

-

Sodium Hydroxide (NaOH) for neutralization[1]

Step-by-Step Methodology

-

Dissolution: Dissolve 3.32 g (10 mmol) of Fluorescein in 15 mL of concentrated

in a round-bottom flask. Cool the solution to 0–5°C using an ice bath. -

Nitration: Prepare a mixture of 1.5 mL concentrated

and 5 mL concentrated-

Note: Temperature control is vital to prevent the formation of tetranitrofluorescein.[6]

-

-

Reaction: Allow the mixture to stir at room temperature for 1–2 hours. The solution will turn a deep brownish-orange.[1]

-

Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice. A yellow-orange precipitate will form.[1]

-

Isolation: Filter the precipitate under vacuum. Wash the solid repeatedly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from aqueous ethanol or acetic acid to isolate the 4',5'-dinitro isomer from minor 2',7'-isomers.[1]

-

Characterization: Verify using UV-Vis spectroscopy (Shift in

to ~500 nm in 0.1M NaOH).

Applications in Research

Precursor for NO Sensors (DAF Series)

The primary utility of 4',5'-dinitrofluorescein is as the synthetic precursor to 4',5'-diaminofluorescein (DAF-2) .[1]

-

Workflow: The nitro groups are reduced (using Pd/C + Hydrazine or

) to amino groups.[1] -

Sensing: DAF-2 itself is weakly fluorescent.[1] Upon reaction with Nitric Oxide (NO) in the presence of oxygen, the diamino moiety cyclizes to form a triazole ring. This restores the high quantum yield of the fluorescein core, allowing for sensitive NO detection in live cells.

pH Indicator

Due to its lower pKa (~3.5), 4',5'-dinitrofluorescein serves as a pH indicator in more acidic ranges than standard fluorescein, useful for monitoring lysosomal or gastric pH environments where standard fluorescein would be protonated and non-absorbent.[1]

Protein Labeling (Quencher)

In FRET (Fluorescence Resonance Energy Transfer) applications, the dinitro derivative can act as a non-fluorescent acceptor (quencher) due to its broad absorption spectrum and lack of native fluorescence.[1]

References

-

Synthesis and Photophysics of Nitro-Fluoresceins

-

DAF-2 and Nitric Oxide Detection

-

Chemical Structure and D

-

Fluorescence Quenching Mechanisms

Methodological & Application

Measuring Intracellular pH: A Detailed Protocol Using 4',5'-Dinitrofluorescein

Introduction: The Critical Role of Intracellular pH and the Utility of 4',5'-Dinitrofluorescein

Intracellular pH (pHi) is a tightly regulated parameter fundamental to a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and metabolic homeostasis.[1] Deviations from the normal physiological pHi range (typically 6.8-7.4 in the cytosol) can be indicative of pathological conditions, making the accurate measurement of pHi a critical aspect of biological research and drug development.[2]

Fluorescent probes have emerged as indispensable tools for monitoring pHi in living cells due to their high sensitivity, spatial resolution, and real-time measurement capabilities.[3] Among these, fluorescein derivatives are widely utilized. 4',5'-Dinitrofluorescein (DNF) is a fluorescein analog whose utility as a pH indicator is predicated on its pH-dependent fluorescence. The introduction of two electron-withdrawing nitro groups at the 4' and 5' positions of the xanthene ring is expected to influence the dye's spectral properties and its acid dissociation constant (pKa). While specific, detailed protocols for DNF are not widely published, its predicted pKa of approximately 7.26 makes it theoretically well-suited for monitoring pH changes within the physiological range.[4]

This application note provides a comprehensive, step-by-step protocol for the use of 4',5'-Dinitrofluorescein diacetate for the ratiometric measurement of intracellular pH. The protocol is based on established principles for other fluorescein-based pH indicators and serves as a robust starting point for researchers. It is important to note that optimization for specific cell types and experimental setups is recommended.

Principle of the Assay

The protocol utilizes 4',5'-Dinitrofluorescein diacetate, a cell-permeant derivative of DNF. The diacetate moiety renders the molecule uncharged and hydrophobic, allowing it to freely cross the plasma membrane into the cell. Once inside, ubiquitous intracellular esterases cleave the acetate groups, converting the molecule into the fluorescent, membrane-impermeant 4',5'-Dinitrofluorescein, effectively trapping it within the cytosol.

The fluorescence intensity of DNF is pH-dependent. By exciting the dye at two different wavelengths and measuring the ratio of the emitted fluorescence, we can obtain a quantitative measure of pHi that is independent of dye concentration, path length, and photobleaching to a large extent. An in-situ calibration is performed at the end of each experiment using the ionophore nigericin in a high-potassium buffer to equilibrate the intracellular and extracellular pH, allowing for the generation of a standard curve to convert fluorescence ratios to absolute pHi values.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Name | 4',5'-Dinitrofluorescein | [4] |

| Molecular Formula | C20H10N2O9 | [5] |

| Predicted pKa | ~7.26 | [4] |

| Form for Cell Loading | 4',5'-Dinitrofluorescein Diacetate | Based on common practice for fluorescein dyes |

| Calibration Method | In-situ calibration with Nigericin and high K+ buffer |

Experimental Workflow

Caption: Mechanism of cell loading and pH sensing of 4',5'-Dinitrofluorescein.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the measurement of intracellular pH using 4',5'-Dinitrofluorescein diacetate. While this specific dye is not as commonly cited as others like BCECF, its predicted pKa suggests it is a viable candidate for such measurements. By following the principles of cell loading, ratiometric fluorescence detection, and in-situ calibration outlined here, researchers can adapt this protocol to their specific experimental needs to obtain reliable and quantitative data on intracellular pH dynamics. As with any assay, empirical optimization of dye concentration, loading times, and instrument settings is crucial for achieving the best results.

References

- Wen, Y., Jing, N., Huo, F., & Yin, C. (2021). Recent progress of organic small molecule-based fluorescent probes for intracellular pH sensing. RSC Advances, 11(58), 36881-36895.

- Haugland, R. P. (2005). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Molecular Probes.

- Casey, J. R., Grinstein, S., & Orlowski, J. (2010). Sensors and regulators of intracellular pH. Nature Reviews Molecular Cell Biology, 11(1), 50-61.

-

Stratech. (n.d.). Intracellular pH. Retrieved from [Link] [1]5. Gottardi, M., & Candeo, A. (2021). FLIM-Based Intracellular and Extracellular pH Measurements Using Genetically Encoded pH Sensor. International Journal of Molecular Sciences, 22(18), 9991.

- Graber, M. L., DiLillo, D. C., Friedman, B. L., & Pastoriza-Munoz, E. (1990). Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH. Analytical biochemistry, 187(1), 109–114.

- Mchedlov-Petrossyan, N. O., Cheipesh, T. A., Shekhovtsov, S. V., Ushakova, E. V., Roshal, A. D., & Omelchenko, I. V. (2019). Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism and Dissociation of Hydroxyxanthene Dyes in Solution. The Journal of Physical Chemistry A, 123(40), 8673–8686.

- Martinez, Z., & Fido, M. (2021).

Sources

- 1. stratech.co.uk [stratech.co.uk]

- 2. Recent progress of organic small molecule-based fluorescent probes for intracellular pH sensing - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 4',5'-DINITROFLUORESCEIN | 24545-86-6 [chemicalbook.com]

- 5. PubChemLite - 4',5'-dinitrofluorescein (C20H10N2O9) [pubchemlite.lcsb.uni.lu]

Using 4',5'-Dinitrofluorescein in fluorescence microscopy

Application Note: 4',5'-Dinitrofluorescein in Fluorescence Microscopy – Mechanisms, Probes, and Protocols

Mechanistic Foundations of 4',5'-Dinitrofluorescein

Unsubstituted fluorescein is one of the most widely utilized fluorophores in microscopy due to its brilliant green fluorescence and high quantum yield. However, the introduction of nitro (-NO₂) groups at the 4' and 5' positions of the xanthene ring fundamentally alters its electronic properties[1]. The strongly electron-withdrawing nature of the nitro groups facilitates non-radiative decay pathways—primarily through Photoinduced Electron Transfer (PeT) and enhanced intersystem crossing. As a result, the fluorescence is almost entirely quenched; the quantum yield (Φ) drops precipitously from ~96% in fluorescein to approximately 0.3% in 4',5'-dinitrofluorescein (DNF)[2].

This extreme "dark" state serves as the mechanistic foundation for two advanced applications in fluorescence microscopy:

-

Bioreductive "Turn-On" Probes for Hypoxia: In hypoxic environments (e.g., solid tumor microenvironments), cells overexpress nitroreductase (NTR) enzymes. NTR catalyzes the bioreduction of the electron-withdrawing -NO₂ groups into electron-donating amino (-NH₂) groups. This structural shift converts the non-fluorescent DNF into 4',5'-diaminofluorescein (DAF), restoring the push-pull electronic network of the xanthene ring and triggering a >100-fold fluorescence enhancement.

-

FRET Dark Quenchers: Because DNF absorbs strongly in the 500–550 nm range but emits virtually no photons, its derivatives—such as QSY-33 (4',5-dinitrofluorescein pipecolic acid amide)—are engineered as highly efficient dark quenchers for oligonucleotide probes[3]. They effectively absorb energy from donor fluorophores like FAM or Alexa Fluor 488 without contributing to background emission, making them ideal for multiplexed assays[4].

Quantitative Photophysics

The following table summarizes the photophysical properties that dictate the experimental parameters for DNF and its derivatives.

| Compound | State / Application | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (Φ) |

| Fluorescein | Reference Fluorophore | 490 nm | 515 nm | ~0.96 |

| 4',5'-Dinitrofluorescein (DNF) | Hypoxia Probe (Off-State) | ~500 nm | None (Quenched) | ~0.003 |

| 4',5'-Diaminofluorescein (DAF) | Hypoxia Probe (On-State) | 495 nm | 518 nm | >0.90 |

| QSY-33 (DNF Derivative) | FRET Dark Quencher | 535 nm | None | <0.001 |

Self-Validating Experimental Workflows

Protocol 1: Live-Cell Imaging of Hypoxia via NTR Activity

Causality & Validation: To ensure the fluorescence signal is genuinely derived from NTR-mediated reduction rather than non-specific degradation by intracellular thiols (e.g., glutathione), this protocol incorporates a parallel negative control using Dicoumarol , a potent competitive inhibitor of NTR. If the signal is strictly NTR-specific, Dicoumarol-treated hypoxic cells will remain dark. Furthermore, probe incubation is performed in serum-free media to prevent premature extracellular reduction or binding to serum proteins.

Step-by-Step Methodology:

-

Cell Culture: Seed A549 (human lung carcinoma) cells in 35 mm glass-bottom confocal dishes at a density of

cells/dish. Incubate overnight at 37°C, 5% CO₂. -

Probe Preparation: Prepare a 10 mM stock solution of DNF in anhydrous DMSO. Immediately before use, dilute to a 10 µM working concentration in serum-free DMEM.

-

Treatment Groups:

-

Group A (Normoxia Control): Incubate cells with 10 µM DNF under standard conditions (20% O₂, 5% CO₂) for 4 hours.

-

Group B (Hypoxia Experimental): Incubate cells with 10 µM DNF in a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 4 hours.

-

Group C (Validation Control): Pre-treat cells with 50 µM Dicoumarol for 30 minutes. Remove media, add 10 µM DNF + 50 µM Dicoumarol, and incubate under hypoxia (1% O₂) for 4 hours.

-

-

Washing: Wash cells three times with ice-cold PBS (pH 7.4) to halt cellular metabolism and remove unreacted probe.

-

Imaging: Image immediately using a confocal fluorescence microscope.

-

Excitation: 488 nm (Argon laser).

-

Emission Filter: 500–550 nm (FITC/GFP channel).

-

Caption: Mechanism of DNF activation by Nitroreductase in hypoxic environments.

Caption: Self-validating workflow for live-cell imaging of hypoxia using DNF and NTR inhibitors.

Protocol 2: Intracellular mRNA Detection using QSY-33 Molecular Beacons